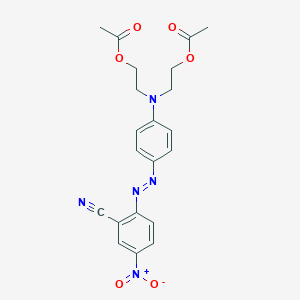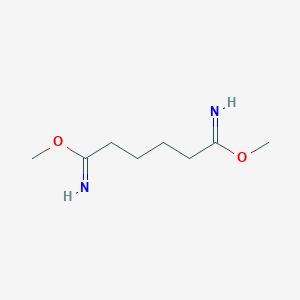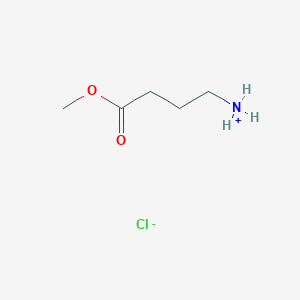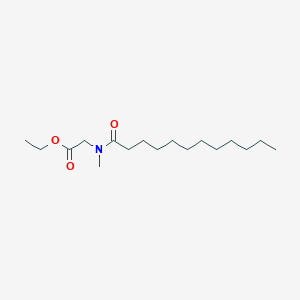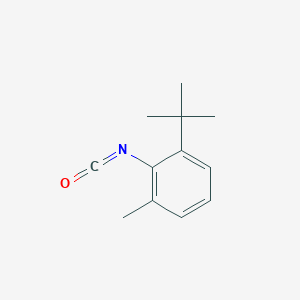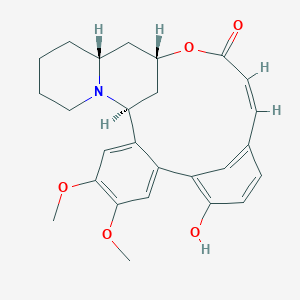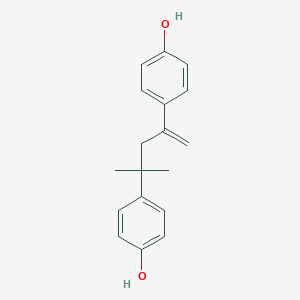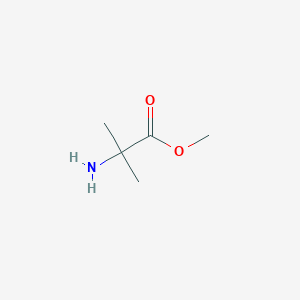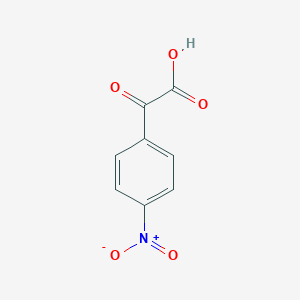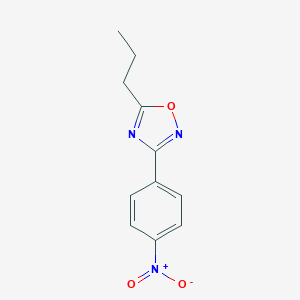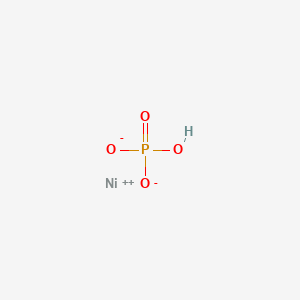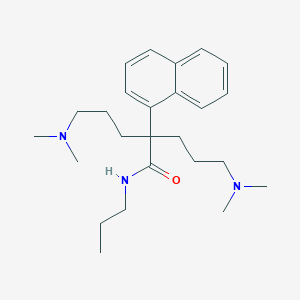
N-Acetyl-S-(3,4-dichlorophenyl)cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-S-(3,4-dichlorophenyl)cysteine (DCC) is a synthetic compound that has been extensively studied for its potential therapeutic applications. DCC is a derivative of cysteine, an amino acid that plays a crucial role in the synthesis of proteins. DCC has been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of N-Acetyl-S-(3,4-dichlorophenyl)cysteine is not fully understood. However, it is believed that N-Acetyl-S-(3,4-dichlorophenyl)cysteine exerts its antioxidant and anti-inflammatory effects by scavenging reactive oxygen species (ROS) and inhibiting the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
N-Acetyl-S-(3,4-dichlorophenyl)cysteine has been shown to have a number of biochemical and physiological effects. It has been shown to decrease oxidative stress and inflammation, which are both implicated in the development of various diseases. N-Acetyl-S-(3,4-dichlorophenyl)cysteine has also been shown to improve mitochondrial function, which is important for cellular energy production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Acetyl-S-(3,4-dichlorophenyl)cysteine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. Additionally, it has been extensively studied, and its properties are well-documented. However, there are also some limitations to using N-Acetyl-S-(3,4-dichlorophenyl)cysteine in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Direcciones Futuras
There are several future directions for research on N-Acetyl-S-(3,4-dichlorophenyl)cysteine. One area of interest is its potential use in the treatment of cancer. N-Acetyl-S-(3,4-dichlorophenyl)cysteine has been shown to have anti-cancer properties in vitro, and further studies are needed to determine its efficacy in vivo. Another area of interest is its potential use in the treatment of neurodegenerative disorders. N-Acetyl-S-(3,4-dichlorophenyl)cysteine has been shown to improve mitochondrial function, which is important for neuronal health. Further studies are needed to determine whether N-Acetyl-S-(3,4-dichlorophenyl)cysteine can be used to treat diseases such as Alzheimer's and Parkinson's. Finally, there is interest in developing new derivatives of N-Acetyl-S-(3,4-dichlorophenyl)cysteine that may have improved efficacy and fewer side effects.
Métodos De Síntesis
N-Acetyl-S-(3,4-dichlorophenyl)cysteine can be synthesized using a variety of methods, including the reaction of N-acetylcysteine with 3,4-dichlorobenzyl chloride. This reaction results in the formation of N-acetyl-S-(3,4-dichlorophenyl)cysteine.
Aplicaciones Científicas De Investigación
N-Acetyl-S-(3,4-dichlorophenyl)cysteine has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. N-Acetyl-S-(3,4-dichlorophenyl)cysteine has been studied for its potential use in the treatment of cancer, cardiovascular disease, and neurodegenerative disorders.
Propiedades
Número CAS |
13443-69-1 |
|---|---|
Nombre del producto |
N-Acetyl-S-(3,4-dichlorophenyl)cysteine |
Fórmula molecular |
C11H11Cl2NO3S |
Peso molecular |
308.2 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-(3,4-dichlorophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H11Cl2NO3S/c1-6(15)14-10(11(16)17)5-18-7-2-3-8(12)9(13)4-7/h2-4,10H,5H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1 |
Clave InChI |
JYWAYDDGOPHFIS-JTQLQIEISA-N |
SMILES isomérico |
CC(=O)N[C@@H](CSC1=CC(=C(C=C1)Cl)Cl)C(=O)O |
SMILES |
CC(=O)NC(CSC1=CC(=C(C=C1)Cl)Cl)C(=O)O |
SMILES canónico |
CC(=O)NC(CSC1=CC(=C(C=C1)Cl)Cl)C(=O)O |
Sinónimos |
(3,4-dichlorophenyl)mercapturic acid 3,4-DCPMA N-acetyl-S-(3,4-dichlorophenyl)cysteine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



